molecular formula C17H13ClN4O2 B2523206 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide CAS No. 1207014-99-0

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B2523206
CAS No.: 1207014-99-0
M. Wt: 340.77
InChI Key: CQXGWQCPCRBEQX-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidinone and oxazinone derivatives, including those fused with thiophene rings and initiated from citrazinic acid, exhibit notable antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests potential applications in developing new antimicrobial agents for treating infections (Hossan et al., 2012).

Chemical Reactivity and Synthesis

The chemical reactivity of pyridin-2-yl-N,N-diphenylacetamides has been explored, revealing that these compounds undergo oxidation to yield multiple products. This reactivity channel opens avenues for synthesizing diverse organic molecules, which can have further applications in pharmaceuticals and materials science (Pailloux et al., 2007).

Structural Analysis and Design

The crystal structures of compounds such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide demonstrate specific conformational characteristics, such as folded conformations stabilized by intramolecular hydrogen bonds. Understanding these structural elements is crucial for the design of molecules with desired physical and chemical properties, which is fundamental in drug design and materials engineering (Subasri et al., 2016).

Bioactivity and Therapeutic Potential

Compounds structurally related to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide have been evaluated for various biological activities, including anticancer, anti-inflammatory, and antiviral effects. These studies involve not only synthetic routes to create these compounds but also detailed analysis of their biological interactions, providing a foundation for the development of new therapeutic agents (Jenepha Mary et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds involves blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

The future directions for research on similar compounds involve studying the pharmacological activities of newly synthesized derivatives. The antimicrobial activity results revealed that some compounds have promising antimicrobial activity .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-3-1-12(2-4-13)15-9-17(24)22(11-20-15)10-16(23)21-14-5-7-19-8-6-14/h1-9,11H,10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXGWQCPCRBEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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